LP-211

Übersicht

Beschreibung

Es ist ein potenter und selektiver Agonist für den Serotonin-5-HT7-Rezeptor, der eine bedeutende Rolle bei verschiedenen Funktionen des zentralen Nervensystems spielt, darunter zirkadianer Rhythmus, Schlaf, Thermoregulation, Nozizeption und Gedächtnis . LP-211 hat eine bessere Penetration des Gehirns im Vergleich zu älteren 5-HT7-Agonisten und zeigt ähnliche Wirkungen in Tiermodellen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenverbindungen. Die wichtigsten Schritte umfassen:

Bildung des Piperazinrings: Dies beinhaltet die Reaktion von 1,1'-Biphenyl-2-amin mit 1-Chlorhexan unter Bildung von 1-(2-Biphenyl)-piperazin.

Anlagerung der Cyanophenylgruppe: Die Zwischenverbindung wird dann mit 4-Cyanobenzylchlorid umgesetzt, um N-(4-Cyanophenylmethyl)-4-(2-Diphenyl)-1-piperazinhexanamid zu bilden.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber die Synthese umfasst typischerweise Standardtechniken der organischen Synthese, einschließlich der Verwendung von Lösungsmitteln, Katalysatoren und Reinigungsmethoden wie Umkristallisation und Chromatographie .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of LP-211 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Formation of the piperazine ring: This involves the reaction of 1,1’-biphenyl-2-amine with 1-chlorohexane to form 1-(2-biphenyl)-piperazine.

Attachment of the cyanophenyl group: The intermediate is then reacted with 4-cyanobenzyl chloride to form N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic synthesis techniques, including the use of solvents, catalysts, and purification methods such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

LP-211 unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Piperazinring und an der Cyanophenylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Halogenierungsmittel und Nukleophile.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zur Bildung von hydroxylierten Derivaten führen, während Reduktion Amin-Derivate produzieren kann .

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

LP-211 has been extensively researched for its role as a 5-HT7 receptor agonist, which is implicated in several neurological functions. Its agonistic activity can influence mood regulation, cognitive processes, and circadian rhythms.

Case Study: Behavioral Effects in Animal Models

In a study involving mice, this compound was shown to induce hypothermia in wild-type mice but not in those lacking the 5-HT7 receptor. This indicates that this compound's effects are mediated through the 5-HT7 receptor pathway. The compound demonstrated a high binding affinity for the 5-HT7 receptor, with an inhibition constant () of 15 nM, suggesting strong potential for modulating serotonin-related pathways in neurological disorders .

Analgesic Properties

This compound has displayed significant analgesic effects in models of neuropathic pain. The compound was found to increase the mechanical withdrawal threshold in neuropathic animals, indicating its potential utility in pain management.

Table 1: Analgesic Effects of this compound

| Dose (mg/kg) | Mechanical Withdrawal Threshold (g) | Statistical Significance |

|---|---|---|

| Control | 10 | - |

| 10 | 15 | p < 0.05 |

| 30 | 20 | p < 0.01 |

This data suggests that this compound can effectively reduce pain sensitivity and may serve as a novel analgesic agent .

Physiological Modulation

This compound's ability to modulate physiological responses has been observed in several studies, particularly concerning electrolyte balance and body temperature regulation.

Case Study: Electrolyte Levels in Spinal Cord Injury Models

In a study on spinal cord injury (SCI) rats, treatment with this compound resulted in elevated serum levels of sodium (Na+), potassium (K+), and magnesium (Mg2+). These findings suggest that this compound may influence electrolyte homeostasis through its action on the 5-HT7 receptor .

Table 2: Serum Electrolyte Levels Post-LP-211 Treatment

| Group | Na+ (mEq/L) | K+ (mEq/L) | Mg2+ (mEq/L) |

|---|---|---|---|

| Control | 140 | 4.0 | 2.0 |

| This compound Treated | 150 | 4.5 | 2.5 |

The elevation of these electrolytes could have implications for cardiovascular health and muscle function, warranting further investigation into this compound's therapeutic potential .

Selectivity Profile

One of the notable features of this compound is its selectivity for the serotonin receptor subtypes. It shows at least five-fold selectivity over various serotonin receptors and significantly higher selectivity against others such as serotonin transporter (SERT).

Table 3: Binding Affinity Comparison

| Receptor Type | Value (nM) |

|---|---|

| 5-HT7 | 15 |

| 5-HT1A | >300 |

| SERT | >54 |

This selectivity profile highlights this compound's potential to minimize side effects associated with non-selective serotonergic agents .

Wirkmechanismus

LP-211 exerts its effects by selectively binding to and activating the serotonin 5-HT7 receptor. This receptor is involved in the regulation of several central nervous system functions. Upon activation, this compound influences the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

AS-19: Ein weiterer selektiver Agonist für den 5-HT7-Rezeptor.

E-55888: Eine Verbindung mit ähnlichen Wirkungen auf den 5-HT7-Rezeptor.

LP-12: Eine verwandte Verbindung mit ähnlicher Rezeptoraffinität.

LP-44: Eine weitere Verbindung aus der gleichen Reihe mit ähnlichen Eigenschaften

Einzigartigkeit von LP-211

This compound ist aufgrund seiner hohen Selektivität und besseren Penetration des Gehirns im Vergleich zu älteren 5-HT7-Agonisten einzigartig. Es zeigt auch eine lang anhaltende Hemmung des 5-HT7-Rezeptors, was es zu einem wertvollen Werkzeug für die Untersuchung der Rezeptorfunktion und potenziellen therapeutischen Anwendungen macht .

Biologische Aktivität

LP-211 is a selective agonist for the serotonin 5-HT7 receptor, which has garnered significant interest due to its potential therapeutic applications in neurodevelopmental and neuropsychiatric disorders. The compound is characterized by its ability to penetrate the blood-brain barrier, making it a valuable candidate for studies involving central nervous system (CNS) effects.

This compound is an arylpiperazine derivative, exhibiting high selectivity for the 5-HT7 receptor with a value of 0.58 nM, indicating potent agonistic activity. It shows over 300-fold selectivity against the 5-HT1A receptor and dopamine D2 receptors, which is crucial for minimizing off-target effects . The compound acts as a full agonist at the 5-HT7 receptor, demonstrated by its ability to induce relaxation in isolated guinea pig ileum assays with an effective concentration () of approximately 0.6 μM .

In Vitro and In Vivo Studies

Research has shown that this compound significantly influences physiological parameters in animal models. For instance, in wild-type mice, administration of this compound at doses of 10 mg/kg and 30 mg/kg resulted in a dose-dependent hypothermic effect, with peak activity observed between 15 to 30 minutes post-injection . The pharmacokinetic profile indicates that this compound rapidly enters the brain, achieving concentrations comparable to those in plasma, with brain-to-plasma distribution ratios around 0.3–0.4 .

Table: Pharmacokinetic Data of this compound

| Dose (mg/kg) | Plasma Concentration (nmol/mL) | Brain Concentration (nmol/mL) | Brain-to-Plasma Ratio |

|---|---|---|---|

| 10 | 2.1 ± 0.3 | Not specified | 0.3–0.4 |

| 30 | 4.5 ± 0.7 | Not specified | 0.3–0.4 |

Therapeutic Implications

The therapeutic potential of this compound extends to various neuropsychiatric conditions. Studies have indicated that it may reduce oxidative stress and exhibit anti-apoptotic effects, which could be beneficial in conditions such as Alzheimer's disease . Additionally, this compound has been shown to enhance cognitive functions such as memory consolidation and novelty-induced hyperactivity in rodent models .

Case Studies and Research Findings

Recent investigations have explored this compound's effects on specific behavioral phenotypes:

- Autism Spectrum Disorder Models : A study evaluated the impact of this compound on behaviors associated with autism using BTBR and Fmr1-KO mouse models. Results indicated that treatment with this compound led to significant behavioral improvements, suggesting its potential as a therapeutic agent for autism spectrum disorders .

- Cognitive Enhancement : In another experiment, rats administered this compound demonstrated improved performance in memory tasks compared to controls, highlighting its role in cognitive enhancement through serotonergic modulation .

Future Directions

The ongoing research into this compound's biological activity suggests promising avenues for therapeutic development targeting the serotonin system. Further studies are required to elucidate the full spectrum of its pharmacological effects and to explore its utility in clinical settings.

Eigenschaften

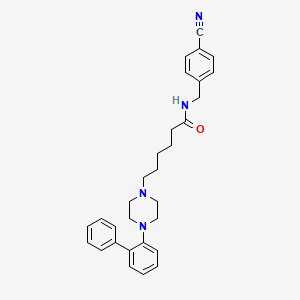

IUPAC Name |

N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O/c31-23-25-14-16-26(17-15-25)24-32-30(35)13-5-2-8-18-33-19-21-34(22-20-33)29-12-7-6-11-28(29)27-9-3-1-4-10-27/h1,3-4,6-7,9-12,14-17H,2,5,8,13,18-22,24H2,(H,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEDZLDNNBDKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCCC(=O)NCC2=CC=C(C=C2)C#N)C3=CC=CC=C3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029790 | |

| Record name | 6-[4-(2-Biphenylyl)-1-piperazinyl]-N-(4-cyanobenzyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052147-86-0 | |

| Record name | 4-[1,1′-Biphenyl]-2-yl-N-[(4-cyanophenyl)methyl]-1-piperazinehexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052147-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LP-211 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1052147860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[4-(2-Biphenylyl)-1-piperazinyl]-N-(4-cyanobenzyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LP-211 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCS2VAH93R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of LP-211?

A1: this compound is a selective agonist for the serotonin 5-HT7 receptor (5-HT7R). [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with the 5-HT7 receptor?

A2: this compound binds to the 5-HT7 receptor and activates it, leading to downstream signaling events. [, , ] this compound exhibits competitive displacement of the radioligand [3H]-SB-269970 in binding assays and displays insurmountable antagonism of 5-carboxamidotryptamine (5-CT)-stimulated cyclic adenosine monophosphate (cAMP) signaling in human embryonic kidney (HEK293) cells expressing human 5-HT7 receptors. []

Q3: What are the key downstream effects of 5-HT7 receptor activation by this compound?

A3: Activation of 5-HT7 receptors by this compound leads to several downstream effects, including:

- Increased cAMP levels: this compound activates adenylate cyclase, leading to increased cAMP production. [, ]

- Modulation of synaptic plasticity: this compound reverses metabotropic glutamate receptor-mediated long-term depression (mGluR-LTD), a form of synaptic plasticity, in the hippocampus. [, ]

- Enhanced neurite outgrowth: this compound promotes neurite outgrowth in neuronal cultures from various brain regions. [, ]

- Increased dendritic spine density: Chronic this compound treatment increases dendritic spine density in cortical and striatal neurons. []

- Modulation of sleep-wake cycles: Systemic and central nervous system administration of this compound alters sleep architecture in rats. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C28H30N4O, and its molecular weight is 438.57 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A6: While the provided articles don't provide detailed spectroscopic data, the synthesis and some characterization of this compound have been previously described. [] Refer to those publications for detailed spectroscopic information.

A5: The provided articles primarily focus on the pharmacological characterization of this compound and its effects in biological systems. They do not delve into its material compatibility, stability in non-biological contexts, catalytic properties, or computational modeling. Therefore, we cannot provide information on these aspects.

Q6: How does modifying the structure of this compound affect its activity?

A7: The provided articles highlight the development of this compound from an earlier compound, SB-269970. [, ] While detailed SAR studies are not explicitly discussed, one study investigates the effects of structural modifications to improve microsomal stability. [] These modifications highlight the importance of specific structural features for this compound's activity and provide a basis for further SAR studies.

Q7: What is known about the stability of this compound under various conditions?

A7: The provided research articles primarily focus on the preclinical evaluation of this compound. Therefore, they do not provide information on SHE regulations, detailed PK/PD parameters, resistance mechanisms, analytical method validation, quality control, dissolution, and solubility studies typically associated with later stages of drug development.

Q8: In what experimental models has this compound shown efficacy?

A8: this compound has demonstrated efficacy in various preclinical models:

- Rodent models of Rett syndrome: this compound improved motor coordination, spatial memory, and hippocampal synaptic plasticity in female mice modeling Rett syndrome. [, , ]

- Mouse models of Fragile X syndrome: this compound reversed exaggerated mGluR-LTD and improved novel object recognition performance in Fmr1 KO mice. [, ] It also reduced stereotyped behavior in these mice. []

- Rodent models of pain: this compound demonstrated analgesic effects in models of neuropathic and inflammatory pain. [, , , ]

- Rodent models of circadian rhythm: this compound influenced circadian rhythm in mice when administered before and after anesthesia, with contrasting effects observed depending on the timing of administration. []

- Rodent models of behavior: this compound modulated explorative-curiosity behavior in rats in tasks involving different visuospatial parameters. []

A8: The provided research primarily focuses on the preclinical evaluation of this compound and does not provide information regarding its toxicity profile, drug delivery strategies, biomarkers, environmental impact, immunogenicity, or its interaction with drug transporters and metabolizing enzymes. Furthermore, the documents do not delve into comparisons with alternative compounds, recycling strategies, or specific research infrastructure related to this compound.

Q9: What are the key historical milestones in the research of this compound?

A10:

- Discovery of the 5-HT7 receptor: The identification of the 5-HT7 receptor in 1993 paved the way for developing selective ligands, including this compound. [, ]

- Development of SB-269970: SB-269970, a selective 5-HT7 receptor antagonist, was identified in 1999 and has been instrumental in studying the role of this receptor. []

- Identification and characterization of this compound: this compound emerged as a brain-penetrant and selective 5-HT7 receptor agonist. [, , , , , , , , , , , , , , , , , , , , , , , , , ] Its pharmacological properties and potential therapeutic benefits in preclinical models have been investigated. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Q10: What are the potential cross-disciplinary applications of this compound research?

A10: Research on this compound has fostered collaborations across various disciplines:

- Neuroscience & Pharmacology: Understanding the role of the 5-HT7 receptor in various neurological and psychiatric disorders. [, , , , , , , , , ]

- Medicinal Chemistry: Developing and optimizing novel 5-HT7 receptor agonists with improved pharmacological properties. []

- Behavioral Neuroscience: Exploring the role of 5-HT7 receptors in modulating complex behaviors like learning, memory, and emotional responses. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.